molecular formula C8H6N2O3 B13905257 7-hydroxyquinazoline-2,4(1H,3H)-dione

7-hydroxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B13905257
M. Wt: 178.14 g/mol
InChI Key: NUYJBRWAVINCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Quinazoline-2,4(1H,3H)-dione Nucleus in Medicinal Chemistry and Chemical Biology

The quinazoline-2,4(1H,3H)-dione nucleus, a fused heterocyclic system comprising a benzene (B151609) ring fused to a pyrimidine-2,4-dione, is a prominent scaffold in the realm of medicinal chemistry and chemical biology. nih.gov Its rigid, planar structure provides a versatile template for the design of molecules that can interact with a wide array of biological targets with high affinity and specificity.

Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

Anticancer: Many quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. rsc.org Their mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways, such as tyrosine kinases and poly (ADP-ribose) polymerase (PARP). rsc.org

Antimicrobial: The scaffold has been utilized in the development of novel antibacterial and antifungal agents. nih.gov These compounds can act by inhibiting essential microbial enzymes like DNA gyrase and topoisomerase IV. nih.gov

Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Anticonvulsant: The quinazoline-2,4(1H,3H)-dione core has been explored for the development of new anticonvulsant drugs.

The biological versatility of this nucleus stems from the fact that substitutions can be readily introduced at various positions (N-1, N-3, and on the benzene ring), allowing for the fine-tuning of its physicochemical and pharmacological properties.

Historical Context and Evolution of Research on Quinazoline (B50416) Derivatives

The history of quinazoline chemistry dates back to the late 19th century, with the first synthesis of the parent quinazoline ring system. However, it was in the mid-20th century that the therapeutic potential of quinazoline derivatives began to be recognized, leading to the development of drugs such as the hypnotic-sedative methaqualone.

Over the decades, research into quinazoline derivatives has evolved significantly. Early work focused on the synthesis and evaluation of simple analogs. With advancements in molecular biology and computational chemistry, a more rational, target-based approach to drug design has become prevalent. This has led to the development of highly potent and selective quinazoline-based inhibitors of specific enzymes and receptors. The approval of several quinazoline-containing drugs for the treatment of cancer, such as gefitinib (B1684475) and erlotinib, marked a significant milestone and further fueled research in this area.

Rationale for Investigating the 7-Hydroxyquinazoline-2,4(1H,3H)-dione Structural Motif

The substitution pattern on the benzene ring of the quinazoline-2,4(1H,3H)-dione scaffold is crucial in determining its biological activity. The 7-position, in particular, has been identified as a key site for modification to enhance potency and modulate selectivity.

The introduction of a hydroxyl group at the 7-position is of particular interest for several reasons:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form specific interactions with amino acid residues in the binding sites of biological targets. This can lead to enhanced binding affinity and potency.

Improved Physicochemical Properties: The presence of a hydroxyl group can increase the polarity and aqueous solubility of the molecule, which can have a positive impact on its pharmacokinetic profile, including absorption and distribution.

Scaffold for Further Derivatization: The hydroxyl group can be used as a chemical handle for the synthesis of a wide range of analogs through etherification, esterification, or other chemical modifications, allowing for the exploration of a broader chemical space.

Scope and Objectives of Academic Research on this compound and its Analogs

Academic research on this compound and its analogs is multifaceted, with the overarching goal of developing novel therapeutic agents with improved efficacy and safety profiles. The key objectives of this research typically include:

Synthesis of Novel Analogs: The development of efficient and versatile synthetic routes to access a diverse library of this compound derivatives with various substituents at other positions of the scaffold.

Biological Evaluation: The screening of these compounds for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This often involves in vitro assays using cell lines and isolated enzymes, as well as in vivo studies in animal models of disease.

Structure-Activity Relationship (SAR) Studies: The systematic investigation of the relationship between the chemical structure of the compounds and their biological activity. This helps in identifying the key structural features required for optimal potency and selectivity.

Computational Modeling: The use of computational techniques, such as molecular docking and molecular dynamics simulations, to understand the binding interactions of these compounds with their biological targets at the molecular level. This can provide valuable insights for the rational design of more potent inhibitors.

Pharmacokinetic Profiling: The evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds to assess their drug-likeness and potential for further development.

The following table provides a representative overview of the types of biological activities investigated for substituted quinazoline-2,4(1H,3H)-diones, which would be relevant areas of investigation for 7-hydroxy derivatives.

Compound ClassBiological Target/ActivityRepresentative Findings
7-Amino substituted quinazolinedionesAnticancer (EGFR inhibitors)Potent inhibition of epidermal growth factor receptor (EGFR) with IC50 values in the nanomolar range.
7-Methoxy substituted quinazolinedionesAnticancer (Tubulin polymerization inhibitors)Inhibition of tubulin polymerization and induction of apoptosis in cancer cells.
7-Halo substituted quinazolinedionesAntimicrobial (DNA gyrase inhibitors)Broad-spectrum activity against various bacterial strains.
7-Carboxy substituted quinazolinedionesAnti-inflammatory (COX-2 inhibitors)Selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

7-hydroxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)9-8(13)10-7(5)12/h1-3,11H,(H2,9,10,12,13)

InChI Key

NUYJBRWAVINCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NC(=O)NC2=O

Origin of Product

United States

Synthetic Methodologies for 7 Hydroxyquinazoline 2,4 1h,3h Dione and Its Functionalized Analogs

Classical and Conventional Synthetic Routes to Quinazoline-2,4(1H,3H)-dionesresearchgate.netfigshare.comnih.govrsc.orgresearchgate.net

Traditional methods for constructing the quinazoline-2,4(1H,3H)-dione core have been well-established, providing reliable pathways to this important heterocyclic system. These routes typically involve the cyclization of ortho-substituted aniline (B41778) derivatives.

The foundational strategies for forming the quinazolinedione ring system often begin with readily available precursors such as anthranilic acid or 2-aminobenzonitrile (B23959). A common classical approach involves the reaction of anthranilic acid with urea (B33335) or its derivatives. nih.gov This method relies on the condensation and subsequent intramolecular cyclization to form the heterocyclic ring.

Alternative methods employ phosgene (B1210022) or phosgene surrogates, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to react with 2-aminobenzamides or methyl anthranilate, which then cyclize to form the dione (B5365651) structure. researchgate.netnih.gov Isatoic anhydrides, derived from anthranilic acids, also serve as versatile intermediates, reacting with amines or isocyanates to yield N-substituted quinazolinediones. researchgate.net Another significant pathway involves the condensation of aromatic o-aminonitriles with formamides like N,N-dimethylformamide (DMF) at high temperatures, often in the presence of a Lewis acid catalyst such as ZnCl₂, to yield the quinazolinedione core. figshare.comacs.org

The selection of the starting material and the cyclizing agent dictates the substitution pattern on the resulting quinazolinedione, making these methods adaptable for creating a library of analogs.

The direct and regioselective hydroxylation of a pre-formed quinazoline-2,4(1H,3H)-dione at the C-7 position is a significant synthetic challenge due to the difficulty in controlling C-H activation on the benzene (B151609) ring. nih.govnih.gov Consequently, the most common and predictable strategy for synthesizing 7-hydroxyquinazoline-2,4(1H,3H)-dione involves using a starting material that already contains the desired substituent at the correct position.

For instance, the synthesis would typically commence with a 2-amino-4-hydroxybenzoic acid or a 2-amino-4-methoxybenzonitrile (B1274900) derivative. The hydroxyl or methoxy (B1213986) group is carried through the cyclization reaction described in section 2.1.1. If a protected hydroxyl group like methoxy is used, a subsequent deprotection step (e.g., ether cleavage) is required to reveal the C-7 hydroxyl group on the final product. This precursor-based approach ensures unambiguous regiochemistry. Further manipulation of substituents on the aromatic ring is also possible, such as the conversion of a 7-carboxy group into an amide, providing another route to functionalized analogs. acs.org

The nitrogen atoms at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione core are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for modulating the pharmacological properties of the molecule.

N-alkylation is typically achieved by treating the quinazolinedione with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl chloroacetate, benzyl (B1604629) bromoacetate), in the presence of a base. nih.govnih.gov Common conditions involve using potassium carbonate (K₂CO₃) as the base in an aprotic polar solvent like dimethylformamide (DMF). nih.govnih.gov Depending on the stoichiometry of the alkylating agent, either mono- or di-alkylation at the N-1 and N-3 positions can be achieved. Studies have shown that under classical solid-liquid two-phase conditions (e.g., alkali metal carbonates in aprotic solvents), alkylation occurs regioselectively at the nitrogen atoms rather than the oxygen atoms of the carbonyl groups. juniperpublishers.com

N-acylation follows a similar principle, reacting the quinazolinedione with acyl chlorides or acid anhydrides to introduce acyl groups at the nitrogen positions. The introduction of N-acylguanidine moieties has also been reported as a strategy to create derivatives with specific biological activities. nih.gov These N-functionalization strategies are fundamental for creating diverse libraries of quinazolinedione derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov

Modern and Sustainable Synthetic Approaches for Quinazoline-2,4(1H,3H)-diones with Relevance to 7-Hydroxyl Derivatives

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient methods for synthesizing heterocyclic compounds. A significant advancement in this area is the utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and economical C1 building block. nih.gov

The reaction of 2-aminobenzonitriles with carbon dioxide provides a direct and atom-economical route to the quinazoline-2,4(1H,3H)-dione scaffold. This transformation is particularly relevant for the synthesis of 7-hydroxyl derivatives, as a suitably substituted 2-amino-4-hydroxybenzonitrile (B3278316) can be used as the starting material. This approach avoids the use of hazardous reagents like phosgene and often proceeds under milder conditions than some classical methods. nih.gov

The fixation of CO₂ into the quinazolinedione structure is not spontaneous and requires the use of a catalyst to activate the substrates. A variety of catalytic systems have been developed to facilitate this transformation, each with its own advantages in terms of efficiency, reaction conditions, and reusability. nih.govrsc.orgresearchgate.netrsc.org

Ionic Liquids (ILs): Certain ionic liquids, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac), have been shown to act as both the solvent and the catalyst for the reaction between 2-aminobenzonitriles and CO₂. These reactions can proceed efficiently even at atmospheric pressure, and the product is often easily separated, allowing the ionic liquid to be recycled. rsc.org

Alcohol Amines: Simple and cost-effective alcohol amines, particularly diethanolamine (B148213) (DEA), can effectively catalyze the cyclization of 2-aminobenzonitrile with CO₂ in water. Water plays a dual role as a green solvent and a co-catalyst in this system. nih.gov

Solid Base Catalysts: Heterogeneous catalysts offer advantages in terms of easy separation and reuse. Systems like magnesium-containing mesoporous smectites incorporating alkali hydroxides and MgO/ZrO₂ have been successfully employed as solid base catalysts for this synthesis. rsc.orgresearchgate.net These catalysts enhance the basic sites necessary for the reaction to proceed. rsc.org

These catalyst-mediated reactions represent a significant step forward in the sustainable synthesis of quinazoline-2,4(1H,3H)-diones. The table below summarizes the performance of various catalytic systems in this modern synthetic approach.

Catalyst SystemStarting MaterialCO₂ PressureSolventTemperature (°C)Yield (%)Reference
1-butyl-3-methylimidazolium acetate ([Bmim]Ac)2-AminobenzonitrileAtmospheric[Bmim]Ac120High rsc.org
Diethanolamine (DEA)2-Aminobenzonitrile1.5 MPaWater14094 nih.gov
Mesoporous Smectite with NaOH2-Aminobenzonitrile1 MPaNone150~95 (Conversion) rsc.org
MgO/ZrO₂2-Aminobenzonitrile0.5 MPaNone180High researchgate.net

Carbon Dioxide (CO2) Utilization in Quinazolinedione Synthesis

Solvent-Free and Microwave-Assisted Protocols

The use of microwave irradiation, often in conjunction with solvent-free conditions, has emerged as a powerful tool for accelerating organic reactions, leading to higher yields and shorter reaction times compared to conventional heating methods. While specific examples detailing the synthesis of this compound using these methods are not extensively documented, general protocols for the synthesis of the parent quinazoline-2,4(1H,3H)-dione scaffold can be adapted.

One common approach involves the reaction of an appropriately substituted anthranilic acid or its ester with a source of the C2 and N3 atoms of the quinazoline (B50416) ring, such as urea or an isocyanate. For the synthesis of the 7-hydroxy derivative, 2-amino-4-hydroxybenzoic acid would be the logical starting material.

A representative solvent-free, microwave-assisted synthesis of quinazoline-2,4(1H,3H)-diones is presented in the table below. This method could be hypothetically applied to the synthesis of the 7-hydroxy analog.

Starting MaterialReagentConditionsProductYieldReference
Anthranilic AcidUreaMicrowave, Solvent-free, CatalystQuinazoline-2,4(1H,3H)-dioneHighGeneral Method
2-Amino-4-hydroxybenzoic Acid (Hypothetical)UreaMicrowave, Solvent-free, CatalystThis compoundExpected to be high-
Table 1: Hypothetical Solvent-Free and Microwave-Assisted Synthesis of this compound.

The advantages of these protocols include operational simplicity, reduced environmental impact due to the absence of solvents, and rapid access to the desired products.

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and atom economy by combining several reaction steps into a single operation without the isolation of intermediates. These strategies are highly desirable for the construction of complex molecules like functionalized quinazolinediones.

A plausible one-pot synthesis of this compound could involve the reaction of 2-amino-4-hydroxybenzoic acid, an isocyanate, and a coupling agent in a single reaction vessel. While a specific multi-component reaction for the direct synthesis of this compound is not prominently reported, the synthesis of related 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives has been achieved through a one-pot, three-component protocol, highlighting the feasibility of this approach for related heterocyclic systems.

The general scheme for a one-pot synthesis of quinazoline-2,4(1H,3H)-diones is outlined below, which could be adapted for the 7-hydroxy analog.

Component 1Component 2Component 3Catalyst/ConditionsProductReference
2-Aminobenzoic Acid DerivativeIsocyanate-Various catalysts, One-potSubstituted Quinazoline-2,4(1H,3H)-dioneGeneral Method
2-Amino-4-hydroxybenzoic Acid (Hypothetical)Urea or Isocyanate-Acid or base catalyst, One-potThis compound-
Table 2: Conceptual Multi-Component/One-Pot Synthesis of this compound.

Green Chemistry Principles in Quinazolinedione Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinediones to minimize environmental impact. Key aspects include the use of environmentally benign solvents, such as water, and the utilization of readily available and non-toxic starting materials.

One notable green approach to the synthesis of the quinazoline-2,4(1H,3H)-dione core involves the use of carbon dioxide (CO2) as a C1 source. This method aligns with the principles of green chemistry by utilizing a renewable and non-toxic reagent. The reaction of a substituted 2-aminobenzonitrile with CO2 in water under suitable conditions can afford the corresponding quinazolinedione. For the synthesis of the 7-hydroxy derivative, 2-amino-4-hydroxybenzonitrile would be the required starting material.

Starting MaterialC1 SourceSolventConditionsProductAdvantagesReference
2-AminobenzonitrileCO2WaterElevated temperature and pressureQuinazoline-2,4(1H,3H)-dioneUse of renewable C1 source, green solventGeneral Method
2-Amino-4-hydroxybenzonitrile (Hypothetical)CO2WaterElevated temperature and pressureThis compoundSustainable and environmentally friendly-
Table 3: Green Chemistry Approach to the Synthesis of this compound.

Protecting Group Chemistry and De-protection Strategies for 7-Hydroxyl Functionality

In the synthesis of functionalized 7-hydroxyquinazoline-2,4(1H,3H)-diones, it is often necessary to protect the 7-hydroxyl group to prevent unwanted side reactions during subsequent transformations of the molecule. The choice of a suitable protecting group is crucial and depends on its stability to the reaction conditions and the ease of its removal.

Common protecting groups for phenolic hydroxyls, such as the 7-hydroxyl group in our target molecule, include benzyl (Bn) ethers and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). The benzyl group is typically stable under a wide range of reaction conditions and can be removed by catalytic hydrogenation.

A plausible synthetic sequence involving the protection and deprotection of the 7-hydroxyl group is as follows:

Protection: The starting material, 2-amino-4-hydroxybenzoic acid, is treated with a suitable protecting group reagent (e.g., benzyl bromide in the presence of a base) to afford the 7-O-protected derivative.

Quinazolinedione Ring Formation: The protected anthranilic acid derivative is then subjected to one of the synthetic methodologies described above (e.g., reaction with urea under microwave irradiation) to construct the quinazolinedione ring.

Deprotection: The protecting group is removed from the 7-position to yield the final product, this compound. For a benzyl protecting group, this is commonly achieved by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst).

Protecting GroupProtection ReagentDeprotection ConditionsAdvantagesDisadvantages
Benzyl (Bn)Benzyl bromide (BnBr), BaseH2, Pd/CStable to a wide range of conditionsRequires catalytic hydrogenation for removal
tert-Butyldimethylsilyl (TBDMS)TBDMSCl, ImidazoleTBAFEasily introduced and removedMay not be stable to strongly acidic or basic conditions
Table 4: Common Protecting Groups for the 7-Hydroxyl Functionality.

The selection of the appropriate protecting group strategy is a critical consideration in the multi-step synthesis of complex this compound analogs.

Investigation of Biological Activities and Molecular Interactions of 7 Hydroxyquinazoline 2,4 1h,3h Dione Derivatives

Enzyme Inhibitory Profiling and Mechanistic Characterization

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been the subject of extensive research due to their wide range of biological activities, which stem from their ability to inhibit various key enzymes involved in pathological processes.

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes. researchgate.netmdpi.com The inhibition of ALR2 is a promising therapeutic strategy to prevent or manage long-term diabetic complications such as neuropathy, retinopathy, and nephropathy. researchgate.net

Novel quinazolin-4(3H)-one derivatives have been designed and synthesized as potent ALR2 inhibitors. One study focused on derivatives incorporating a 4-bromo-2-fluorobenzylidene moiety. researchgate.net Within this series, a cyclohexyl-substituted derivative (compound 9) demonstrated particularly high potency, acting as a competitive ALR2 inhibitor with a Kᵢ of 0.064 μM, which is approximately 15 times more effective than the standard inhibitor epalrestat (B1671369) (Kᵢ = 0.967 μM). researchgate.net Molecular modeling studies indicated that this compound forms stable binding interactions with key residues in the ALR2 active site, including Trp-111, Tyr-209, Trp-20, and Ser-302. researchgate.net

Another series of quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives also showed potent ALR2 inhibitory activity. nih.gov These compounds exhibited IC₅₀ values in the nanomolar to low nanomolar range. The most active compound in this series, compound 5i, had an IC₅₀ of 2.56 nM, making it nearly 70 times more potent than epalrestat. nih.gov

Inhibitory Activity of Quinazolinone Derivatives against Aldose Reductase (ALR2)
CompoundDerivative TypeInhibitory ActivityReference
Compound 94-Bromo-2-fluorobenzylidene quinazolin-4(3H)-oneKᵢ = 0.064 μM researchgate.net
Compound 5iQuinazolinone-based 2,4-thiazolidinedione-3-acetic acidIC₅₀ = 2.56 nM nih.gov
Epalrestat (Standard)Standard ALR2 InhibitorKᵢ = 0.967 μM researchgate.net

Alpha-glucosidase and alpha-amylase are key intestinal enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides. acs.orgnih.gov Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical aspect of managing type 2 diabetes. nih.govnih.gov

Various quinazolin-4(3H)-one derivatives have been investigated for their α-glucosidase inhibitory potential. A series of derivatives bearing a phenoxy-acetamide moiety was synthesized and evaluated, with one compound (7b) showing the highest inhibition with an IC₅₀ of 14.4 µM, approximately 53 times more potent than the standard drug acarbose. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase. nih.gov

Similarly, 2,3-dihydroquinazolin-4(1H)-ones have demonstrated potent α-glucosidase inhibitory activity. acs.orgresearchgate.net In one study, synthesized compounds showed stronger enzyme inhibition than acarbose. acs.org The development of such inhibitors is considered a valuable strategy for managing diabetes, as many currently used drugs have limited efficacy and can cause gastrointestinal side effects. nih.gov

Inhibitory Activity of Quinazolinone Derivatives against α-Glucosidase
CompoundDerivative TypeInhibitory Activity (IC₅₀)Reference
Compound 7bQuinazolin-4(3H)-one bearing phenoxy-acetamide14.4 µM nih.gov
Acarbose (Standard)Standard α-Glucosidase Inhibitor~763 µM (calculated based on 53x potency of 7b) nih.gov

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair and maintaining genomic integrity. researchgate.netmdpi.com The inhibition of PARP is a key therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA-1/2 mutations. researchgate.netmdpi.com

Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed as highly potent PARP-1/2 inhibitors. nih.govnih.gov One study reported derivatives with a 3-amino pyrrolidine (B122466) moiety that showed IC₅₀ values against PARP-1 in the nanomolar (10⁻⁹ M) range and against PARP-2 in the sub-micromolar (10⁻⁸ M) range, with moderate selectivity for PARP-1 over PARP-2. researchgate.netnih.gov A specific compound from this series, compound 11, was shown to potentiate the cytotoxicity of the DNA-damaging agent temozolomide (B1682018) (TMZ) in a breast cancer xenograft model. nih.gov X-ray crystallography of compound 11 complexed with PARP-1 revealed its specific binding mode. nih.govnih.gov

Another series of derivatives bearing an N-substituted piperazinone moiety also yielded highly potent PARP-1/2 inhibitors. nih.gov In particular, Cpd36 demonstrated remarkable enzymatic activity against PARP-1 (IC₅₀ = 0.94 nM) and PARP-2 (IC₅₀ = 0.87 nM). nih.gov

Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives against PARP-1/2
CompoundDerivative TypePARP-1 IC₅₀PARP-2 IC₅₀Reference
Compound 103-Amino pyrrolidine derivative10⁻⁹ M level10⁻⁸ M level researchgate.netnih.gov
Compound 113-Amino pyrrolidine derivative10⁻⁹ M level10⁻⁸ M level researchgate.netnih.gov
Cpd36N-substituted piperazinone derivative0.94 nM0.87 nM nih.gov

The quest for novel antiviral agents has led to the investigation of quinazolinedione derivatives as inhibitors of key viral enzymes.

HIV-1 Reverse Transcriptase and Integrase: Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been designed as dual inhibitors of two critical HIV-1 enzymes: the reverse transcriptase (RT)-associated RNase H and integrase (IN). nih.govnih.gov A novel series of these compounds proved to be effective inhibitors of HIV-1 RNase H activity, with most showing activity at sub-micromolar to low micromolar concentrations. nih.gov The most potent compound, designated II-4, exhibited an IC₅₀ value of 0.41 µM against RNase H, which was nearly five times lower than that of the reference compound β-thujaplicinol. nih.govresearchgate.net This compound also effectively inhibited the strand transfer activity of HIV-1 integrase with an IC₅₀ of 0.85 µM. nih.govnih.gov

HCV NS5B Polymerase: Hepatitis C virus (HCV) NS5B is an RNA-dependent RNA polymerase essential for viral replication, making it a prime target for antiviral drugs. nih.govmdpi.com 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been developed as metal ion chelators that target the NS5B polymerase. nih.govnih.gov Several compounds in this class showed potent anti-HCV activities at the cellular level, with EC₅₀ values under 10 µM. nih.gov Compound 21t was identified as one of the most potent metal ion chelators against HCV, with an EC₅₀ of 2.0 µM and a therapeutic index greater than 25. nih.gov Thermal shift assays and molecular docking studies suggest these compounds exert their effect by binding to the NS5B protein and chelating Mg²⁺ ions in the enzyme's catalytic center. nih.govnih.gov

Inhibitory Activity of 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives against Viral Enzymes
CompoundTarget EnzymeInhibitory ActivityReference
II-4HIV-1 RNase HIC₅₀ = 0.41 µM nih.gov
II-4HIV-1 IntegraseIC₅₀ = 0.85 µM nih.gov
21hHCV (Cellular)EC₅₀ < 10 µM nih.gov
21kHCV (Cellular)EC₅₀ < 10 µM nih.gov
21tHCV (Cellular)EC₅₀ = 2.0 µM nih.gov

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology and are validated targets for antibacterial drugs like fluoroquinolones. nih.govnih.gov

Quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors targeting these enzymes. nih.govresearchgate.net A study reported a series of these derivatives that were evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacterial strains. nih.gov While most compounds showed moderate activity, compounds 13 and 15 were identified as the most promising, with a broad spectrum of activity. nih.gov

Further research into N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified them as novel inhibitors of the S. aureus DNA gyrase B subunit (GyrB). nih.gov The hit compound, f1, showed moderate inhibition of S. aureus GyrB with an IC₅₀ of 1.21 µM. nih.gov Structure-activity relationship studies indicated that the 4-hydroxy-2-quinolone fragment is crucial for GyrB inhibition. nih.gov Another study on quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds also identified potent inhibitors of E. coli DNA gyrase, with IC₅₀ values ranging from 3.19 to 4.17 µM. semanticscholar.org

Inhibitory Activity of Quinazolinone Derivatives against Bacterial Enzymes
CompoundTarget Enzyme/OrganismInhibitory ActivityReference
f1S. aureus GyrBIC₅₀ = 1.21 µM nih.gov
4a, 5a, 5c, 5dE. coli DNA GyraseIC₅₀ = 3.19 - 4.17 µM semanticscholar.org
13, 15Gram-positive and Gram-negative bacteriaBroad bioactive spectrum (qualitative) nih.gov

Cellular and Molecular Pathway Modulation

The inhibition of specific enzymes by 7-hydroxyquinazoline-2,4(1H,3H)-dione derivatives triggers a cascade of downstream effects, modulating various cellular and molecular pathways.

In the context of PARP inhibition, these derivatives do more than just block enzymatic activity. In primary PARPi-resistant cancer cell lines, a potent 4-hydroxyquinazoline (B93491) derivative, B1, was shown to dose-dependently suppress intracellular poly(ADP-ribose) (PAR) formation and enhance the aggregation of γH2AX, a marker of DNA double-strand breaks. mdpi.com Mechanistic studies revealed that this compound also stimulated the formation of intracellular reactive oxygen species (ROS) and induced the depolarization of the mitochondrial membrane, ultimately increasing apoptosis and cytotoxicity. mdpi.com This demonstrates a multi-faceted approach to overcoming drug resistance by modulating pathways related to DNA damage response, oxidative stress, and apoptosis. mdpi.com

In the antibacterial field, the interaction of quinolone-like quinazolinone derivatives with DNA topoisomerase IV goes beyond simple catalytic inhibition. Instead of just blocking the enzyme, these compounds convert topoisomerase IV into a toxic adduct on the DNA. nih.govresearchgate.net This action leads to DNA damage, which is evidenced by the induction of the SOS pathway for DNA repair in bacteria. nih.govresearchgate.net The lethality of these compounds is therefore linked to the modulation of DNA repair pathways and the generation of irreversible DNA lesions.

Cell Cycle Regulation and Apoptosis Induction in Cellular Models

Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated significant effects on cell cycle progression and the induction of apoptosis in various cancer cell lines. researchgate.net One study on hepatocellular carcinoma (HCC) investigated the effects of Quinazoline-2,4(1H,3H)-dione (Qd) on the HepG2 cell line. researchgate.netnih.gov The findings revealed that Qd exerts a cytotoxic effect on these cells, with a reported half-maximal inhibitory concentration (IC50) of 26.07 µM. researchgate.netnih.gov In contrast, the compound was found to be significantly less toxic to normal WRL-68 liver cells, which had an IC50 of 326.5 µM. researchgate.netnih.gov

The mechanism of cell death was identified as apoptosis, confirmed by morphological changes observed through DAPI staining and Live/Dead assays. researchgate.netnih.gov Further investigation showed that Qd induced mitochondrial damage mediated by reactive oxygen species (ROS). researchgate.netnih.gov This process involves the upregulation of pro-apoptotic proteins such as Bax and Caspase 3, alongside the cleavage of PARP (c-PARP). researchgate.netnih.gov Concurrently, a decrease in the expression of the anti-apoptotic protein Bcl2 was observed. researchgate.netnih.gov

Other studies on different quinazoline (B50416) derivatives have shown similar pro-apoptotic and cell cycle-disrupting activities. nih.govmdpi.com For instance, certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, specifically compounds 4b and 4e, were found to arrest the cell cycle and induce significant levels of apoptosis in HCT-116 colon cancer cells. nih.gov Another derivative, compound 5d, was shown to arrest the cell cycle in the S phase in HepG2 cells and trigger both early and late apoptosis. mdpi.com Similarly, a novel 4-Hydroxyquinazoline derivative, B1, stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, leading to increased apoptosis and cytotoxicity in primary PARPi-resistant cell lines. mdpi.com

Table 1: Cytotoxicity of Quinazoline-2,4(1H,3H)-dione Derivatives in Cellular Models

CompoundCell LineActivityIC50 Value (µM)Source
Quinazoline-2,4(1H,3H)-dione (Qd)HepG2 (Hepatocellular Carcinoma)Cytotoxicity26.07 researchgate.netnih.gov
Quinazoline-2,4(1H,3H)-dione (Qd)WRL-68 (Normal Liver)Cytotoxicity326.5 researchgate.netnih.gov
Compound B1HCT-15 (PARPi-Resistant)Anti-proliferative2.89 ± 0.78 mdpi.com
Compound B1HCC1937 (PARPi-Resistant)Anti-proliferative3.26 ± 0.38 mdpi.com
Compound 5dWI-38 (Normal Human)Cytotoxicity40.85 mdpi.com

Antiviral Activity in Cell Culture-Based Assays (e.g., Anti-Vaccinia, Anti-Adenovirus, Anti-HCV)

The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising structure in the development of antiviral agents. nih.gov A series of novel 1,2,3-triazole-containing 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for their activity against a panel of DNA viruses. nih.govresearchgate.net Within this series, compound 24b11 emerged as a particularly potent inhibitor of the vaccinia virus, displaying a 50% effective concentration (EC50) of 1.7 µM. nih.gov This was significantly more potent than the reference drug Cidofovir, which had an EC50 of 25 µM. researchgate.net Another compound from the same series, 24b13 , was the most effective against adenovirus-2, with an EC50 value of 6.2 µM. nih.govresearchgate.net

The antiviral potential of this chemical class extends to RNA viruses as well. mdpi.comnih.gov A series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were designed as metal ion chelators to target the Hepatitis C virus (HCV) non-structural protein 5B (NS5B) polymerase. mdpi.comnih.gov Several of these compounds demonstrated potent anti-HCV activity at the cellular level. mdpi.com Notably, compound 21t was identified as one of the most effective metal ion chelators against HCV, with an EC50 of 2.0 µM and a therapeutic index greater than 25. mdpi.comnih.gov Other compounds in the series, such as 21h and 21k , also showed promising anti-HCV activities with EC50 values under 10 µM, surpassing the efficacy of the reference drug ribavirin (B1680618) (EC50 = 20.0 µM). nih.gov

Table 2: Antiviral Activity of this compound Derivatives

CompoundTarget VirusEC50 Value (µM)Reference DrugReference Drug EC50 (µM)Source
24b11Vaccinia Virus1.7Cidofovir25 nih.govresearchgate.net
24b13Adenovirus-26.2-- nih.gov
21tHepatitis C Virus (HCV)2.0Ribavirin20.0 mdpi.comnih.gov
10nHepatitis C Virus (HCV)6.4Ribavirin20.0 nih.gov

Gene Expression Analysis in Response to this compound Analogs

Gene expression studies have provided insight into the molecular pathways modulated by quinazoline-2,4(1H,3H)-dione derivatives. In the context of HCC, treatment of HepG2 cells with Quinazoline-2,4(1H,3H)-dione (Qd) led to significant changes in the expression of genes involved in cell death pathways. researchgate.netnih.gov Qd was found to upregulate the mRNA expression of pro-apoptotic and necroptotic markers while downregulating anti-apoptotic markers. researchgate.netnih.gov A key finding was the significant increase in the gene expression of the transcription factor FOXO3a at a 5 µM concentration of Qd, while the expression of STAT3 remained at a basal level. researchgate.netnih.gov FOXO3a is a known tumor suppressor that controls cellular processes like apoptosis and cell cycle progression. researchgate.net

Consistent with the observed induction of apoptosis, protein expression analysis confirmed increased levels of Bax, Caspase 3, and cleaved-PARP (c-PARP), alongside proteins involved in necroptosis such as RIPK1, RIPK3, and MLKL. researchgate.netnih.gov Conversely, the expression of the anti-apoptotic protein Bcl2 and full-length PARP was decreased. researchgate.netnih.gov Similarly, studies on other quinazolin-4-one derivatives, such as compound 5d, have shown that apoptosis is provoked through the upregulation in the expression of pro-apoptotic genes including caspase-3, caspase-9, and Bax, coupled with a downregulation of the anti-apoptotic gene Bcl-2. mdpi.com

Target Identification and Validation Methodologies for this compound Ligands

Ligand-Protein Interaction Studies (e.g., Thermal Shift Assays)

Thermal shift assays (TSA) have been effectively used to validate the direct interaction between quinazoline-2,4(1H,3H)-dione derivatives and their protein targets. mdpi.comnih.gov This biophysical technique measures changes in the thermal stability of a protein upon ligand binding. An increase in the protein's melting temperature (Tm) indicates a stabilizing interaction. mdpi.com

In the investigation of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as anti-HCV agents, TSA was employed to confirm their binding to the target protein, NS5B polymerase. mdpi.comnih.gov The results showed that representative compounds from this series could increase the melting temperature of the NS5B protein solution, confirming a direct binding interaction. mdpi.com Specifically, at the tested concentration, compound 21e increased the Tm by 1.6 °C, and compound 21k caused a more significant shift of 2.1 °C. mdpi.comnih.gov These findings support the hypothesis that these compounds exert their antiviral effect by targeting the NS5B protein. mdpi.com

Table 3: Thermal Shift Assay Results for NS5B Protein with Quinazolinedione Ligands

CompoundTarget ProteinChange in Melting Temperature (ΔTm)Source
21eHCV NS5B Polymerase+1.6 °C mdpi.comnih.gov
21kHCV NS5B Polymerase+2.1 °C mdpi.comnih.gov

Affinity-Based Proteomic Approaches

Affinity-based proteomics is a powerful methodology for identifying the molecular targets of small molecule compounds like this compound derivatives. researchgate.netnih.gov This approach utilizes the specific binding interaction between a ligand (the "bait," which would be a derivative of the quinazolinedione) and its protein targets. nih.gov The bait molecule is typically immobilized on a solid support, such as beads, and incubated with a complex protein mixture, like a cell lysate. researchgate.net

Proteins that bind to the immobilized compound are selectively captured and separated from non-binding proteins. nih.gov After washing away non-specific interactors, the bound proteins are eluted and subsequently identified using high-sensitivity techniques, most commonly mass spectrometry. nih.gov This strategy allows for the unbiased discovery of protein targets in a cellular context, providing crucial information about the compound's mechanism of action. researchgate.net While specific studies applying this technique to this compound were not detailed in the provided context, it represents a key methodology for elucidating the full spectrum of its biological targets.

Preclinical Efficacy Studies in Non-Human Biological Systems (In Vitro and In Vivo)

The preclinical efficacy of quinazoline-2,4(1H,3H)-dione derivatives has been demonstrated in a range of in vitro and in vivo models, highlighting their therapeutic potential against various diseases.

In Vitro Efficacy: The anticancer effects of these compounds have been established in multiple cancer cell lines. researchgate.net As noted previously, Quinazoline-2,4(1H,3H)-dione (Qd) showed selective cytotoxicity against HepG2 liver cancer cells while being less harmful to normal liver cells. researchgate.netnih.gov Other derivatives have shown potent activity against colon cancer and PARPi-resistant cell lines. nih.govmdpi.com Beyond cancer, this chemical scaffold has been explored for antimicrobial properties. mdpi.com A series of quinazoline-2,4(1H,3H)-dione derivatives were designed as inhibitors of bacterial gyrase and DNA topoisomerase IV, with several compounds displaying a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net

In Vivo Efficacy: The therapeutic potential of this class of compounds has also been validated in animal models. nih.gov In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, the quinazoline derivative 4a demonstrated significant anti-inflammatory effects. nih.gov Treatment with compound 4a was shown to alleviate key markers of inflammation, including neutrophil infiltration, edema, and tissue lesions in the lungs. nih.gov Furthermore, the compound helped restore the motor and exploratory activity of the animals, which was diminished by the LPS-induced inflammatory state. nih.gov An acute toxicity study in mice with a related 4-Hydroxyquinazoline derivative, B1, provided evidence of its safety profile, showing no significant reduction in body weight or changes in major organs after a single high-dose injection. mdpi.com These preclinical studies underscore the potential of quinazoline-2,4(1H,3H)-dione derivatives as therapeutic agents.

Structure Activity Relationship Sar Studies of 7 Hydroxyquinazoline 2,4 1h,3h Dione and Its Derivatives

Elucidation of the Role of the C-7 Hydroxyl Group in Molecular Recognition and Biological Activity

The hydroxyl group at the C-7 position of the quinazoline-2,4(1H,3H)-dione core is a key functional group that can significantly influence the molecule's interaction with biological targets. While direct studies on the 7-hydroxy parent compound are limited, research on derivatives with substitutions at this position underscores its importance in modulating biological activity.

Research into 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as anti-HCV agents has shown that substitution on the benzenoid ring is crucial for activity. For instance, a C-7 benzyl (B1604629) substituted compound demonstrated a significantly higher inhibition rate of the Hepatitis C Virus (HCV) (59.8% at 25 µM) compared to the unsubstituted parent compound (36.0% at 25 µM). nih.gov This highlights that the C-7 position is a critical node for modification to enhance potency.

Molecular docking studies suggest that substituents at the C-7 position can engage in specific, beneficial interactions within the target's active site. nih.gov In a model of the HCV NS5B protein, a C-7 phenyl group was observed to form cation–π interactions with a lysine (B10760008) residue (K141) and van der Waals interactions with an isoleucine residue (I160). nih.gov These interactions help to anchor the inhibitor within the active site, contributing to its inhibitory activity.

Based on these findings, the C-7 hydroxyl group of the parent compound, 7-hydroxyquinazoline-2,4(1H,3H)-dione, can be inferred to play several potential roles:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a target protein's binding pocket.

Scaffold for Derivatization: It serves as a convenient chemical handle for introducing a variety of other functional groups (e.g., via ether or ester linkages) to probe the steric and electronic requirements of the binding site, as exemplified by the active benzyl-substituted derivative.

The observation that larger aryl substituents at C-7 are beneficial for anti-HCV activity suggests that this region of the binding pocket is relatively spacious and can accommodate bulky groups that can form favorable non-covalent interactions. nih.gov

Impact of Substitutions at N-1 and N-3 Positions on Pharmacological Profile

The N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione scaffold are pivotal for tuning the pharmacological profile of its derivatives. Modifications at these nitrogen atoms have led to the development of compounds with a wide range of activities, including NHE-1 inhibition, antibacterial, and anticancer effects.

In the pursuit of Na+/H+ exchanger type 1 (NHE-1) inhibitors, novel N-1, N-3-bis-substituted derivatives bearing guanidine (B92328) moieties were synthesized. nih.gov The nature of the substituent at these positions was found to be critical for activity. For example, introducing N-acylguanidine side chains at both N-1 and N-3 yielded potent NHE-1 inhibitors. nih.gov The data in the table below illustrates how modifications to these side chains impact inhibitory activity.

Table 1: Impact of N-1 and N-3 Substitutions on NHE-1 Inhibition nih.gov
CompoundN-1 and N-3 SubstituentR Group on Benzene (B151609) RingNHE-1 Inhibition IC₅₀ (µM)
3aN-acylguanidineH1.5 ± 0.2
3bN-acylguanidine6-Br3.8 ± 0.6
4a5-amino-1,2,4-triazoleH2.9 ± 0.3
4b5-amino-1,2,4-triazole6-Br4.5 ± 0.4

Similarly, SAR studies on antibacterial agents have shown that incorporating heterocyclic rings, such as oxadiazole or triazole moieties, at the N-1 and N-3 positions can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, 1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione showed potent antibacterial effects. mdpi.com

Furthermore, research on dual c-Met/VEGFR-2 tyrosine kinase inhibitors has focused on substitutions at the N-3 position. nih.govtandfonline.com These studies found that attaching various acetamide (B32628) derivatives to the N-3 position resulted in compounds with potent inhibitory activity in the nanomolar range, highlighting the importance of this position for anticancer activity. nih.govtandfonline.com In the anti-HCV field, introducing substituted phenethyl groups at the N-1 position of 3-hydroxyquinazoline-2,4(1H,3H)-dione led to compounds with enhanced potency compared to the unsubstituted analog. nih.gov

Influence of Substituents on the Benzenoid Moiety (C-5, C-6, C-8)

Modifications on the benzenoid portion of the quinazoline-2,4(1H,3H)-dione ring system, specifically at positions C-5, C-6, and C-8, are crucial for modulating biological activity and selectivity. SAR studies of quinazolinone derivatives have consistently revealed that these positions are significant for determining the pharmacological properties of the compounds. nih.gov

In the development of anti-HCV agents based on the 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold, a systematic exploration of substituents at C-6, C-7, and C-8 was conducted. nih.gov The results, summarized in the table below, demonstrate that the position and nature of the substituent dramatically affect antiviral potency.

Table 2: Influence of Benzenoid Ring Substituents on Anti-HCV Activity nih.gov
CompoundSubstituentPositionHCV Inhibition (%) at 25 µMEC₅₀ (µM)
10a-H (unsubstituted)-36.0>25
19-BrC-745.223.4
18a-BenzylC-759.818.5
21e-PhenylC-772.810.3
21j-PhenylC-663.716.2
21x-PhenylC-823.2>25

The data clearly indicates that substitution at the C-7 position is most favorable for anti-HCV activity, with a phenyl group (compound 21e) providing the highest potency. nih.gov Substitution at C-6 with a phenyl group (21j) also conferred significant activity, whereas the same substitution at C-8 (21x) was detrimental, resulting in activity lower than the unsubstituted parent compound. nih.gov These findings suggest a specific topographical requirement within the target's binding site, where substituents at C-7 and C-6 can access favorable interaction pockets that are inaccessible from C-8.

Conformational Analysis and Stereochemical Implications for Activity

The three-dimensional structure and conformational flexibility of quinazoline-2,4(1H,3H)-dione derivatives are critical determinants of their biological activity. The ability of a molecule to adopt a specific, low-energy conformation that is complementary to its biological target's binding site is essential for potent interaction.

SAR studies have shown that restricting the conformational freedom of flexible side chains can lead to a significant increase in potency. This principle was demonstrated in a series of quinazoline-2,4(1H,3H)-dione-based NHE-1 inhibitors. nih.gov It was observed that derivatives containing a conformationally rigid 5-amino-1,2,4-triazole moiety, which acts as a "guanidine mimic," were more active than their counterparts with more flexible, linear guanidine side chains. nih.gov This suggests that the rigidified triazole ring pre-organizes the key pharmacophoric features into an optimal geometry for binding to the NHE-1 protein, reducing the entropic penalty associated with the binding event.

While specific stereochemical studies on chiral centers within the this compound scaffold are not extensively reported, the introduction of chiral substituents, particularly at the N-1 and N-3 positions, would have significant stereochemical implications. The spatial arrangement of substituents (R vs. S configuration) would dictate the precise orientation of functional groups, leading to potentially profound differences in binding affinity and biological activity between enantiomers. This is because biological targets, such as enzymes and receptors, are chiral environments, and they will interact differently with stereoisomers of a ligand. Therefore, controlling the stereochemistry of derivatives is a critical aspect of optimizing their pharmacological profile.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Such models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern potency, thereby guiding rational drug design.

For the broader class of quinazolinone derivatives, 3D-QSAR models have been successfully developed to rationalize their structure-activity relationships. In one such study focusing on quinazolinone derivatives containing hydrazone units with antitumor activity, a Comparative Molecular Field Analysis (CoMFA) model was constructed. rsc.org CoMFA is a 3D-QSAR method that correlates the biological activity of compounds with their steric and electrostatic properties.

The developed CoMFA model for these quinazolinone derivatives yielded statistically significant results, indicating its predictive power. rsc.org The key findings from the model included:

Steric Fields: The model's contour maps indicated that bulky, sterically favorable substituents at certain positions on the phenyl ring of the hydrazone moiety were correlated with increased antitumor activity. Conversely, regions where bulky groups would decrease activity were also identified.

Electrostatic Fields: The electrostatic contour maps highlighted areas where electropositive or electronegative groups would be beneficial for activity. For example, the model suggested that introducing an electron-withdrawing group like a fluorine atom at the 2-position of the benzoyl moiety (as in compound 7n) was favorable for enhancing potency. rsc.org

By providing a visual and quantitative representation of the SAR, such QSAR models serve as a powerful tool. They allow medicinal chemists to prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the optimization process and leading to the discovery of more potent and selective agents. rsc.org

Computational Chemistry and Molecular Modeling Approaches for 7 Hydroxyquinazoline 2,4 1h,3h Dione Research

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are at the forefront of computational investigations into the intrinsic properties of molecules like 7-hydroxyquinazoline-2,4(1H,3H)-dione. DFT methods offer a balance between accuracy and computational cost, making them well-suited for studying the electronic structure and energetic properties of medium-sized organic molecules.

DFT calculations are instrumental in elucidating the electronic structure of this compound. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity.

The aromaticity of the quinazoline (B50416) ring system can also be quantified using DFT-based methods. Techniques such as the nucleus-independent chemical shift (NICS) and the anisotropy of the induced current density (ACID) provide a measure of the aromatic character of the fused rings, which is essential for understanding the compound's stability and interaction with other molecules. While specific DFT studies on this compound are not extensively reported, research on related quinazoline derivatives has demonstrated the utility of these approaches. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for a Quinazoline-2,4-dione Derivative (Illustrative Data)
ParameterCalculated ValueSignificance
EHOMO-6.5 eVElectron-donating ability
ELUMO-1.2 eVElectron-accepting ability
Energy Gap (ΔE)5.3 eVChemical reactivity and stability
Electronegativity (χ)3.85 eVTendency to attract electrons
Chemical Hardness (η)2.65 eVResistance to change in electron distribution

Tautomerism is a critical aspect of the chemistry of this compound, as the compound can exist in different isomeric forms. The lactam-lactim and keto-enol tautomerism are particularly relevant. DFT calculations are highly effective in determining the relative energetic stability of these tautomers. By optimizing the geometry of each tautomeric form and calculating their electronic energies, it is possible to identify the most stable tautomer under specific conditions (e.g., in the gas phase or in different solvents).

The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), is crucial for accurately predicting tautomeric equilibria in solution. The relative energies of the tautomers can be significantly influenced by the polarity of the solvent. For instance, in a polar solvent, a more polar tautomer might be stabilized to a greater extent than a less polar one.

Studies on similar heterocyclic systems, such as 2-hydrazono-3-phenylquinazolin-4(3H)-ones, have successfully employed DFT in conjunction with experimental techniques like 15N NMR to elucidate the predominant tautomeric forms in solution. rsc.org Such computational approaches can be readily applied to this compound to predict its tautomeric preferences.

Table 2: Calculated Relative Energies of Tautomers of a Quinolin-2,4-dione Analog (Illustrative Data)
Tautomeric FormRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water (PCM)
Dione (B5365651) (keto)0.000.00
2-hydroxy-4-oxo (enol)+5.8+3.2
4-hydroxy-2-oxo (enol)+8.2+5.5
2,4-dihydroxy (dienol)+15.3+11.7

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.

Molecular docking simulations can provide valuable insights into how this compound might interact with a specific biological target. The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations of the ligand. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Numerous studies have reported the use of molecular docking to investigate the binding of quinazoline-2,4-dione derivatives to various protein targets. For instance, derivatives have been docked into the active sites of enzymes like dihydrofolate reductase and protein kinases. nih.govmdpi.com These studies help in understanding the structural basis of inhibition and guide the design of more potent analogs. While specific docking studies on this compound are limited, the existing literature on related compounds provides a framework for how such studies could be conducted. nih.govnih.gov

A crucial outcome of molecular docking is the identification of key amino acid residues in the binding site that form important interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Visualizing the docked complex allows researchers to understand the specific contacts that contribute to the binding affinity.

For example, in a study of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as anti-HCV agents, molecular docking revealed potential chelation with Mg2+ ions in the active site of the NS5B polymerase. nih.gov Similarly, docking of other quinazoline derivatives has highlighted the importance of hydrogen bonding with specific residues in the target protein. mdpi.com This information is vital for structure-activity relationship (SAR) studies and for the rational design of new inhibitors with improved binding characteristics.

Table 3: Predicted Binding Affinities and Key Interactions of a Quinazolinone Derivative with a Target Protein (Illustrative Data based on PDB: 6DE4)
CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Quinazolinone Derivative A-8.5Asp27, Tyr100, Phe31Hydrogen bond, π-π stacking
Quinazolinone Derivative B-9.2Ser59, Ile7, Leu22Hydrogen bond, Hydrophobic

Molecular Dynamics Simulations to Investigate Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and dynamic interactions within the complex.

MD simulations can be used to assess the stability of the docked pose of this compound in the binding site of a target protein. By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can determine if the complex remains stable throughout the simulation. The root-mean-square fluctuation (RMSF) of individual residues can also highlight flexible regions of the protein that may be important for ligand binding.

Furthermore, MD simulations provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). These calculations can help in ranking different ligands based on their predicted binding affinities. Studies on various quinazoline derivatives have successfully employed MD simulations to validate docking results and to gain a deeper understanding of the dynamic nature of the ligand-protein interactions. abap.co.inresearchgate.netnih.gov This approach would be highly valuable for characterizing the interactions of this compound with its biological targets.

Table 4: Key Parameters from a Molecular Dynamics Simulation of a Quinazolinone-Protein Complex (Illustrative Data)
ParameterObservationInterpretation
Ligand RMSDStable fluctuation around 1.5 ÅThe ligand remains stably bound in the active site.
Protein Backbone RMSDConverged to ~2.0 ÅThe overall protein structure is stable during the simulation.
MM/GBSA Binding Free Energy-45.7 kcal/molFavorable binding of the ligand to the protein.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Computational chemistry and molecular modeling have emerged as indispensable tools in the field of drug discovery, offering a rapid and cost-effective means to identify and optimize novel bioactive compounds. For this compound, these approaches, particularly pharmacophore modeling and virtual screening, provide a powerful strategy for the discovery of new ligands with potential therapeutic applications. These methodologies focus on the essential structural features of the molecule to guide the search for compounds with similar biological activities.

Pharmacophore modeling involves identifying the key molecular features responsible for a molecule's biological activity. For this compound, a hypothetical pharmacophore model can be constructed based on its structural characteristics and potential interactions with biological targets. The essential features of this model would likely include:

Hydrogen Bond Donors (HBD): The hydroxyl group at the 7-position and the nitrogen atoms in the quinazoline ring can act as hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The carbonyl groups at the 2- and 4-positions, as well as the hydroxyl group, can serve as hydrogen bond acceptors.

Aromatic Ring (AR): The fused benzene (B151609) ring provides a hydrophobic scaffold and can engage in aromatic interactions with target proteins.

These features can be mapped in three-dimensional space to create a pharmacophore model that represents the spatial arrangement of essential interaction points.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When combined with a pharmacophore model of this compound, virtual screening can efficiently filter extensive compound databases to select promising candidates for further investigation.

The typical workflow for such a virtual screening campaign involves several key steps:

Database Selection: A large, diverse chemical library, such as the ZINC database, is chosen for screening.

Pharmacophore-Based Filtering: The generated pharmacophore model is used as a query to rapidly screen the database, retaining only those molecules that match the defined pharmacophoric features.

Molecular Docking: The hits from the initial screening are then subjected to molecular docking simulations to predict their binding orientation and affinity within the active site of a specific target protein.

ADMET Prediction: The remaining candidates are evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness.

Research on structurally related quinazoline and quinazolinedione derivatives has demonstrated the successful application of these computational strategies. For instance, a study focused on identifying acetylcholinesterase inhibitors utilized a 3D-QSAR-based pharmacophore model of quinazoline derivatives for virtual screening of the ASINEX database. researchgate.net This led to the identification of three promising hit compounds: BAS 05264565, LEG 12727144, and SYN 22339886. researchgate.net

Similarly, a virtual screening campaign targeting the Janus kinase 2 (JAK2) employed SurflexDock to screen chemical libraries, resulting in the discovery of a novel (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine (compound 5p) as a potential JAK2 inhibitor. nih.gov In another example, a 3D structure-based pharmacophore model was used to reposition quinazolinedione-based compounds, originally investigated as Hsp90 inhibitors, towards soluble epoxide hydrolase (sEH). mdpi.com

These examples highlight the potential of applying pharmacophore modeling and virtual screening to the this compound scaffold for the discovery of novel ligands targeting a wide range of biological targets. The insights gained from such computational studies can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Table 1. Compounds Identified Through Virtual Screening of Quinazoline Derivatives
Compound NameTargetScreening MethodDatabase ScreenedReference
BAS 05264565Acetylcholinesterase3D-QSAR Pharmacophore ModelASINEX researchgate.net
LEG 12727144Acetylcholinesterase3D-QSAR Pharmacophore ModelASINEX researchgate.net
SYN 22339886Acetylcholinesterase3D-QSAR Pharmacophore ModelASINEX researchgate.net
(6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine (5p)Janus kinase 2 (JAK2)SurflexDockChemical Libraries nih.gov

Advanced Research Methodologies in the Study of 7 Hydroxyquinazoline 2,4 1h,3h Dione

High-Resolution Spectroscopic Techniques for Ligand-Target Complex Characterization

The precise characterization of the interaction between a ligand like 7-hydroxyquinazoline-2,4(1H,3H)-dione and its biological target is fundamental to drug discovery. High-resolution spectroscopic and biophysical techniques are indispensable for determining binding affinity, kinetics, and the thermodynamic driving forces of these interactions.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool used not only for the structural elucidation of newly synthesized quinazolinedione derivatives but also for studying ligand-target interactions. nih.govmdpi.com It can provide atomic-level information about the binding interface, conformational changes upon binding, and the dynamics of the complex.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time biomolecular interactions. It is employed to determine the kinetics of ligand binding, including the association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a precise measure of binding affinity.

Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding affinities, ITC directly measures the heat released or absorbed during a binding event. nuvisan.com A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govkhanacademy.orgtainstruments.com This information is critical for understanding the forces driving the binding event, such as hydrogen bonds and hydrophobic interactions, which aids in the rational design and optimization of lead compounds. nih.govwhiterose.ac.uk

Another related technique, the Thermal Shift Assay (TSA) , has been used to validate the binding of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives to their target protein. In one study, representative compounds increased the melting temperature (Tₘ) of the NS5B protein, indicating direct binding and stabilization of the protein structure. nih.govmdpi.com

Table 1: Key Parameters from Biophysical Techniques
TechniqueKey Parameters MeasuredSignificance in Drug Discovery
NMR 3D Structure, Binding Site Mapping, Conformational ChangesProvides atomic-level detail of the ligand-target interaction.
SPR Association Rate (kₐ), Dissociation Rate (kₑ), Affinity (Kₑ)Characterizes the kinetics and strength of the binding interaction in real-time.
ITC Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Reveals the thermodynamic driving forces behind binding, guiding lead optimization. khanacademy.orgtainstruments.com
TSA Melting Temperature (Tₘ) ShiftValidates target engagement by measuring ligand-induced protein stabilization. nih.gov

X-ray Crystallography and Co-Crystal Structure Analysis of Ligand-Protein Complexes

X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of molecules, offering a definitive view of atomic arrangements. nih.gov In the context of drug discovery, resolving the crystal structure of a ligand-protein complex is a landmark achievement, as it reveals the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that are crucial for affinity and selectivity. frontiersin.orgresearchgate.net

While a co-crystal structure of this compound with a specific target is not publicly available, analysis of the parent quinazoline-2,4(1H,3H)-dione provides foundational structural information. The crystal structure of this core scaffold reveals a nearly coplanar molecule, with intermolecular N—H⋯O hydrogen bonds creating centrosymmetric dimers. These dimers are further connected into a two-dimensional network, stabilized by weak π–π stacking interactions. nih.gov This understanding of the core structure's geometry and intermolecular interactions is vital for designing derivatives that can effectively fit into a protein's binding pocket.

Table 2: Crystallographic Data for Quinazoline-2,4(1H,3H)-dione
ParameterValue
Chemical Formula C₈H₆N₂O₂
Molecular Weight 162.15
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a10.891 (2) Å
b5.2810 (11) Å
c12.701 (3) Å
β99.61 (3)°
Volume (V) 720.2 (3) ų
Molecules per unit cell (Z) 4
Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov

Analysis of derivatives, such as 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione, further illustrates how substitutions on the quinazolinedione core influence molecular conformation and crystal packing. researchgate.net Such studies are essential for building structure-activity relationships (SAR) and optimizing ligand design.

Advanced Cell-Based Assay Development for Mechanistic Elucidation and High-Throughput Screening

To understand the biological effects of a compound within a cellular context, a variety of advanced assays are employed. These range from high-throughput screens (HTS) to identify active compounds to detailed mechanistic studies to elucidate their mode of action.

Research on the parent compound, quinazoline-2,4(1H,3H)-dione (Qd), in hepatocellular carcinoma (HCC) cell lines provides an excellent example of this approach. researchgate.netnih.gov

Cytotoxicity and Antiproliferative Assays: The initial step often involves determining a compound's effect on cell viability. For Qd, cytotoxicity was measured in HepG2 cancer cells, yielding an IC₅₀ value of 26.07 µM, while showing significantly lower toxicity in normal WRL-68 cells (IC₅₀ of 326.5 µM), indicating a degree of selectivity. nih.gov Similarly, derivatives of 3-hydroxyquinazoline-2,4-dione were tested for antiproliferative activity against HT-29 colon cancer cells, with some compounds inducing approximately 50% mortality at a 30 µM concentration under both normoxic and hypoxic conditions. nih.gov

Mechanistic Assays: Once activity is confirmed, further assays are used to probe the underlying mechanism.

Apoptosis and Necroptosis Analysis: DAPI staining and Live/Dead assays confirmed that Qd induces morphological changes consistent with apoptotic cell death. researchgate.net

Mitochondrial Involvement: The compound was also found to induce mitochondrial damage mediated by reactive oxygen species (ROS). researchgate.net

Gene and Protein Expression: To pinpoint the specific pathways involved, researchers analyzed the expression of key regulatory molecules. Qd was found to upregulate pro-apoptotic (Bax, Caspase 3) and necroptotic (RIPK1, RIPK3, MLKL) markers while downregulating the anti-apoptotic marker Bcl2. researchgate.netnih.gov

These sophisticated cell-based assays are crucial for translating a compound's binding affinity into a functional cellular outcome, providing the mechanistic insights necessary for further development.

Table 3: Cell-Based Assays Used to Characterize Quinazoline-2,4(1H,3H)-dione
Assay TypePurposeKey Findings for Quinazoline-2,4(1H,3H)-dione (Qd)Reference
Cytotoxicity Assay (MTT) Measures cell viability and determines IC₅₀ values.IC₅₀ of 26.07 µM in HepG2 cells; 326.5 µM in WRL-68 cells. nih.gov
DAPI Staining Visualizes nuclear morphology to detect apoptosis.Confirmed apoptotic morphological changes in HepG2 cells. researchgate.net
Live/Dead Assay Distinguishes between live and dead cells.Confirmed induction of cell death. researchgate.net
ROS Detection Measures levels of reactive oxygen species.Showed ROS-mediated mitochondrial damage. researchgate.net
qRT-PCR & Western Blot Quantifies mRNA and protein expression levels.Upregulated pro-apoptotic/necroptotic markers; downregulated anti-apoptotic markers. researchgate.netnih.gov

Bioinformatic Approaches for Target Prediction and Network Pharmacology Analysis

Bioinformatics and computational chemistry are integral to modern drug discovery, enabling researchers to predict potential biological targets, understand drug-target interactions, and analyze the broader impact of a compound on cellular networks.

Target Prediction: Before extensive lab work, in silico target prediction tools can identify proteins that are likely to bind to a given compound based on its chemical structure. Web-based servers like SwissTargetPrediction and PASS Online analyze a compound's structure to predict its bioactivity profile and potential targets. e3s-conferences.org This approach was used effectively in the study of quinazoline-2,4(1H,3H)-dione, where in silico analysis highlighted STAT3 and FOXO3a as potential molecular targets in HCC. researchgate.netnih.gov These computational predictions were subsequently validated by the in vitro cell-based assays, demonstrating the power of integrating computational and experimental approaches.

Molecular Docking: This computational technique models the interaction between a ligand and the three-dimensional structure of its target protein. It predicts the preferred binding orientation and affinity of the compound. Molecular docking was used to investigate the binding mode of 7-phenyl substituted 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives within the crystal structure of the HCV NS5B polymerase. The results suggested that the compound could chelate with Mg²⁺ ions in the enzyme's catalytic center, providing a structural hypothesis for its mechanism of action. nih.gov

Network Pharmacology: This approach moves beyond the "one-drug, one-target" paradigm to analyze how a compound may interact with multiple targets and influence complex biological networks. By mapping the predicted targets of a compound onto protein-protein interaction and pathway databases, researchers can hypothesize its effects on cellular signaling, potentially uncovering novel therapeutic applications or predicting off-target effects.

These bioinformatic strategies accelerate the research process by prioritizing experimental work, providing mechanistic hypotheses, and building a holistic understanding of a compound's pharmacological profile.

Future Perspectives and Emerging Research Directions for 7 Hydroxyquinazoline 2,4 1h,3h Dione

Design and Synthesis of Novel Analogs as Chemical Probes and Tool Compounds

The core structure of 7-hydroxyquinazoline-2,4(1H,3H)-dione is a versatile template for the design and synthesis of novel analogs that can serve as chemical probes and tool compounds. These specialized molecules are instrumental in elucidating complex biological processes. The synthesis of such analogs often involves strategic modifications at various positions of the quinazolinedione ring to modulate their properties and biological interactions.

Researchers have successfully synthesized a variety of quinazoline-2,4(1H,3H)-dione derivatives by employing diverse synthetic strategies. nih.gov For instance, the key intermediate, 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate, can be prepared and subsequently undergo hydrazinolysis to yield a dihydrazide intermediate. nih.gov This intermediate serves as a versatile precursor for further modifications, such as reactions with carbon disulfide to introduce new heterocyclic moieties. nih.gov Alkylation reactions at different positions of the quinazolinedione scaffold further expand the chemical diversity of the synthesized analogs. nih.gov

The development of novel quinazoline-2,4(1H,3H)-dione derivatives has been pursued to create agents with specific biological activities, such as potential antibacterial agents that act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov Furthermore, the quinazoline-2,4(1H,3H)-dione scaffold has been utilized to develop novel PARP-targeting PET probes for tumor imaging, highlighting its utility in creating diagnostic tools. nih.gov

The following table provides examples of synthetic strategies that can be adapted for the derivatization of this compound:

Reaction Type Reagents and Conditions Purpose Reference
HydrazinolysisHydrazine hydrateTo form key dihydrazide intermediates for further functionalization. nih.gov
CyclizationCarbon disulfide, potassium hydroxide, ethanol/waterTo introduce heterocyclic moieties like 1,3,4-oxadiazole. nih.gov
AlkylationBenzyl (B1604629) chloride or methyl iodide, K2CO3, DMFTo introduce various substituents at the nitrogen positions of the quinazolinedione ring. nih.gov
Suzuki CouplingArylboronic acids, Pd(PPh3)4To introduce aryl groups at different positions of the quinazolinedione core. nih.gov

Exploration of Unconventional Biological Targets and Pathways

While the quinazolinedione scaffold is known for its interaction with established targets, future research is poised to explore its potential to modulate unconventional biological targets and pathways. The diverse pharmacological activities reported for quinazolinone derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, suggest a broad spectrum of molecular interactions that are yet to be fully understood. nih.govnih.gov

Recent studies have begun to uncover novel applications for quinazolinedione derivatives. For instance, new derivatives have been designed and synthesized as potential inhibitors of immune checkpoint proteins like IDO1 and PD-L1, which are crucial targets in cancer immunotherapy. nih.gov One such derivative, compound V-d, has shown promising antitumor activity in ovarian cancer cells by inducing cell death through both caspase-dependent and -independent mechanisms. nih.gov This compound was also found to inhibit tumor sphere formation and re-sensitize cisplatin-resistant cells to treatment. nih.gov

Furthermore, derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been investigated as metal ion chelators with potent anti-HCV activity. nih.govmdpi.com These compounds are thought to target the NS5B polymerase of the hepatitis C virus by chelating magnesium ions in the catalytic center. nih.govmdpi.com This highlights the potential of the quinazolinedione scaffold to interact with metalloenzymes, opening up new avenues for antiviral drug discovery.

The following table summarizes some of the emerging and unconventional biological targets for quinazolinedione derivatives:

Biological Target Therapeutic Area Mechanism of Action Reference
IDO1 and PD-L1Immuno-oncologyImmune checkpoint inhibition nih.gov
HCV NS5B PolymeraseAntiviralMetal ion chelation in the catalytic center nih.govmdpi.com
PARP-1/2OncologyInhibition of DNA repair enzymes rsc.org
Bacterial Gyrase and DNA Topoisomerase IVAntibacterialInhibition of bacterial DNA replication nih.gov

Integration of Artificial Intelligence and Machine Learning in Lead Optimization and Design

Addressing Research Challenges and Opportunities in Quinazolinedione Chemistry

Despite the significant potential of quinazolinedione chemistry, several challenges need to be addressed to fully harness its capabilities. A key challenge lies in the development of more sustainable and efficient synthetic methods. nih.gov Traditional metal-catalyzed synthesis of quinazolinones, while effective, often relies on expensive and toxic transition metals. frontiersin.org There is a growing need for alternative, transition-metal-free synthetic routes that are more environmentally friendly and cost-effective. frontiersin.org

Another challenge is the potential for drug resistance, particularly in the context of antimicrobial and anticancer applications. nih.gov Continuous efforts are required to design novel quinazolinedione derivatives that can overcome existing resistance mechanisms. This involves a deep understanding of the molecular interactions between the drug and its target, as well as the genetic and biochemical basis of resistance.

These challenges also present significant research opportunities. The development of green chemistry approaches, such as microwave-assisted synthesis and the use of photocatalysts, can lead to more efficient and sustainable production of quinazolinedione derivatives. nih.gov Furthermore, the exploration of novel biological targets and mechanisms of action can pave the way for the development of next-generation therapeutics with improved efficacy and a lower propensity for resistance. The vast chemical space that can be explored through derivatization of the quinazolinedione scaffold offers ample opportunities for the discovery of compounds with unique and valuable biological activities. mdpi.com

Potential for Derivatization in Materials Science or Analytical Applications (Non-Biological)

Beyond its biological applications, the this compound scaffold holds potential for derivatization in the fields of materials science and analytical chemistry. The inherent properties of the quinazolinedione ring system, such as its planarity and ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive building block for the construction of functional materials. researchgate.net

In materials science, derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The tunable electronic properties of the quinazolinedione core, achieved through strategic derivatization, could lead to the development of novel materials with tailored optoelectronic characteristics.

In the realm of analytical applications, the quinazolinedione scaffold can be functionalized to create chemosensors for the detection of specific ions or molecules. The ability of some quinazolinedione derivatives to act as metal ion chelators suggests their potential use in sensors for environmental monitoring or clinical diagnostics. nih.govmdpi.com Furthermore, the development of a quinazoline-2,4(1H,3H)-dione-based PET probe for tumor imaging demonstrates the utility of this scaffold in creating sophisticated analytical tools for medical applications. nih.gov

Q & A

What are the common synthetic routes for 7-hydroxyquinazoline-2,4(1H,3H)-dione, and how do they differ in efficiency?

Category: Basic Synthesis Methodology
Answer:
The compound is typically synthesized via cyclization of anthranilic acid derivatives or carbonylation of 2-aminobenzamide. Traditional methods involve toxic reagents like phosgene or chlorosulfonyl isocyanate . A greener approach uses CO₂ with 2-aminobenzonitrile in the presence of catalysts like ionic liquids or deep eutectic solvents, achieving yields >90% under mild conditions . Modifications, such as the Lange and Sheible method for nitration, improve yields (e.g., 92% vs. 87% reported) by optimizing reaction temperatures and acid concentrations .

Which analytical techniques are most reliable for structural confirmation of this compound derivatives?

Category: Basic Characterization
Answer:
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for nitro-substituted derivatives . Complementarily, ¹H/¹³C NMR (including 2D experiments like COSY and HSQC) resolves proton environments and carbon connectivity, particularly for distinguishing tautomeric forms . High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., m/z 163.0497 for C₈H₇N₂O₂⁺ ).

How can nitration reactions be optimized to selectively functionalize the quinazolinone core?

Category: Advanced Reaction Optimization
Answer:
Nitration at low temperatures (0°C) with controlled HNO₃/H₂SO₄ ratios minimizes byproducts. For example, nitrating quinazoline-2,4-dione at 0°C for 3 hours yields 82% of 6-nitro derivatives . Substituent positioning (e.g., electron-withdrawing groups at C7) directs nitration to C6; this regioselectivity is critical for pharmacological activity tuning .

What strategies enhance the sustainability of quinazolinone synthesis?

Category: Advanced Green Chemistry
Answer:
CO₂ fixation methods using ionic liquids (e.g., 1-methylhydantoin-based catalysts) enable room-temperature synthesis at atmospheric pressure, avoiding phosgene . Alcohol-amine catalysts in water further reduce environmental impact by eliminating organic solvents . These methods align with green chemistry principles while maintaining high atom economy (>85%) .

What safety precautions are essential when handling this compound?

Category: Basic Laboratory Safety
Answer:
The compound is associated with hazards H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) . Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Neutralize acidic byproducts (e.g., HBr from debenzylation ) with NaOH before disposal.

How do substituents at positions 6 and 7 influence reactivity and bioactivity?

Category: Advanced Structure-Activity Relationships
Answer:
Electron-withdrawing groups (NO₂, CF₃) at C6 enhance electrophilicity, facilitating nucleophilic substitutions (e.g., amination ). A 7-hydroxy group increases hydrogen-bonding potential, critical for target binding in enzyme inhibition studies. For example, 7-trifluoromethyl derivatives show improved metabolic stability compared to chloro analogues .

How should researchers resolve contradictions in spectroscopic data across studies?

Category: Advanced Data Analysis
Answer:
Discrepancies in NMR chemical shifts often arise from tautomerism or solvent effects. For instance, DMSO-d₆ vs. CDCl₃ can shift NH/OH peaks significantly . Cross-validate with X-ray data and computational modeling (DFT) to assign signals accurately. Conflicting yield reports may reflect purification differences (e.g., column chromatography vs. recrystallization ).

What purification methods are optimal for isolating 7-hydroxyquinazoline derivatives?

Category: Basic Purification Strategies
Answer:
Column chromatography (petroleum ether/ethyl acetate, 3:7) effectively separates nitro-substituted derivatives . For polar hydroxy derivatives, recrystallization from ethanol/water mixtures achieves >95% purity . Acidic workups (e.g., HBr in acetic acid ) remove benzyl protecting groups while minimizing decomposition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.